molecular formula C10H19O3PS B14565334 Dipropyl [(ethylsulfanyl)ethynyl]phosphonate CAS No. 61609-60-7

Dipropyl [(ethylsulfanyl)ethynyl]phosphonate

Cat. No.: B14565334
CAS No.: 61609-60-7
M. Wt: 250.30 g/mol
InChI Key: UHANASVHHSCYGY-UHFFFAOYSA-N
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Description

Dipropyl [(ethylsulfanyl)ethynyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a [(ethylsulfanyl)ethynyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl [(ethylsulfanyl)ethynyl]phosphonate typically involves the reaction of a suitable phosphonate precursor with an ethylsulfanyl ethynyl derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [(ethylsulfanyl)ethynyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropyl [(ethylsulfanyl)ethynyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropyl [(ethylsulfanyl)ethynyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropyl [(ethylsulfanyl)ethynyl]phosphonate include other organophosphorus compounds like:

  • Dipropyl phosphonate
  • Diethyl [(ethylsulfanyl)ethynyl]phosphonate
  • Dimethyl [(ethylsulfanyl)ethynyl]phosphonate

Uniqueness

This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61609-60-7

Molecular Formula

C10H19O3PS

Molecular Weight

250.30 g/mol

IUPAC Name

1-[2-ethylsulfanylethynyl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C10H19O3PS/c1-4-7-12-14(11,13-8-5-2)9-10-15-6-3/h4-8H2,1-3H3

InChI Key

UHANASVHHSCYGY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C#CSCC)OCCC

Origin of Product

United States

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